molecular formula C13H16BNO3 B6323784 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile CAS No. 2096997-64-5

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile

Cat. No. B6323784
CAS RN: 2096997-64-5
M. Wt: 245.08 g/mol
InChI Key: OWJNLTVTQHOHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile, also known as 5-TMDB, is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It has been studied in vitro and in vivo for its potential to act as an anti-inflammatory, anti-cancer, and anti-viral agent. 5-TMDB is a boron-containing compound, and its structure and chemical properties are similar to those of other boron-containing compounds. 5-TMDB has been found to be highly effective in treating a variety of diseases and conditions, including cancer, inflammation, and viral infections.

Scientific Research Applications

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied in a number of scientific research applications. In vitro studies have shown that 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has anti-cancer, anti-inflammatory, and anti-viral properties. 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has also been studied in animal models for its potential to treat cancer, inflammation, and viral infections. In addition, 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been studied in cell culture models for its potential to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is not yet fully understood. However, it is believed that the boron-containing moiety of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is responsible for its anti-cancer, anti-inflammatory, and anti-viral properties. It is believed that the boron-containing moiety binds to specific receptors on the surface of cancer cells, inflammatory cells, and viral cells, thereby inhibiting their growth and activity.
Biochemical and Physiological Effects
2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has anti-cancer, anti-inflammatory, and anti-viral properties. In addition, 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has been found to inhibit the growth of cancer cells in cell culture models. 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile has also been found to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in laboratory experiments include its ability to specifically target cancer cells, inflammatory cells, and viral cells. In addition, 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is relatively easy to synthesize and is relatively stable in solution. The limitations of using 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile in laboratory experiments include the fact that its mechanism of action is not yet fully understood, and it is not yet known how it interacts with other compounds.

Future Directions

Future research on 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile should focus on further understanding its mechanism of action and its interactions with other compounds. In addition, further research should be conducted to explore the potential of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as a potential therapeutic agent for a variety of diseases. Furthermore, further research should be conducted to explore the potential of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as a potential drug delivery system. Finally, further research should be conducted to explore the potential of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile as a potential diagnostic agent.

Synthesis Methods

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile is synthesized using a two-step method. The first step involves the reaction of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-ylbenzoic acid (TMB) with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile. The second step involves the reaction of 2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile with a reducing agent, such as sodium borohydride, to form the desired compound.

properties

IUPAC Name

2-hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-9-7-13(2,3)18-14(17-9)11-4-5-12(16)10(6-11)8-15/h4-6,9,16H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJNLTVTQHOHBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-5-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzonitrile

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